molecular formula C13H12BrNOS B13489164 Benzyl(3-bromophenyl)imino-lambda6-sulfanone

Benzyl(3-bromophenyl)imino-lambda6-sulfanone

Cat. No.: B13489164
M. Wt: 310.21 g/mol
InChI Key: QVQNPNDTHPBUMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-bromophenyl)imino-lambda6-sulfanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(3-chlorophenyl)imino-lambda6-sulfanone
  • Benzyl(3-fluorophenyl)imino-lambda6-sulfanone
  • Benzyl(3-iodophenyl)imino-lambda6-sulfanone

Uniqueness

Benzyl(3-bromophenyl)imino-lambda6-sulfanone is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

benzyl-(3-bromophenyl)-imino-oxo-λ6-sulfane

InChI

InChI=1S/C13H12BrNOS/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

QVQNPNDTHPBUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=N)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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